5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide

Catalog No.
S7645508
CAS No.
M.F
C15H19ClN4O
M. Wt
306.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-c...

Product Name

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide

IUPAC Name

5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

InChI

InChI=1S/C15H19ClN4O/c1-2-20-7-5-11(6-8-20)17-15(21)14-12-9-10(16)3-4-13(12)18-19-14/h3-4,9,11H,2,5-8H2,1H3,(H,17,21)(H,18,19)

InChI Key

QXLOSPHEUMSPDN-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as CPTI, is a chemical compound that has gained increasing attention from researchers due to its potential applications in various fields. This compound is a synthetic cannabinoid that acts as an agonist for the CB1 and CB2 receptors in the endocannabinoid system. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CPTI.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that was originally developed for use as a research chemical. It was first synthesized in 2012 by a group of Japanese chemists led by Hironori Miyazawa. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide belongs to the indazole family of synthetic cannabinoids and is structurally similar to other compounds in this family, such as AB-FUBINACA and ADB-PINACA.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a white or off-white powder with a molecular weight of 357.9 g/mol. Its molecular formula is C19H25ClN4O. The compound has a melting point of 168-170 °C and a boiling point of 551.6 °C at 760 mmHg. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) but is insoluble in water.
The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves several steps that include the condensation of 5-chloroindazole-3-carboxylic acid with 1-ethylpiperidin-4-amine in the presence of a coupling reagent, followed by the activation of the carboxylic acid with oxalyl chloride, and the coupling with the corresponding amine to obtain the desired product. Chemical characterization of the compound is performed using various techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Various analytical methods have been developed to detect and quantify 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in different matrices. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC). These techniques provide high sensitivity and specificity for the detection of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in biological samples and other matrices.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide acts as an agonist for the CB1 and CB2 receptors in the endocannabinoid system. The compound has been shown to have high affinity for these receptors and elicit a range of effects, including analgesia, sedation, and hypothermia. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been shown to exhibit anticonvulsant and neuroprotective effects in animal studies.
Limited data is available on the toxicity and safety of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in scientific experiments. However, studies have shown that synthetic cannabinoids can have severe adverse effects on human health, including acute and chronic toxicity, dependence, and withdrawal. Therefore, caution should be exercised when handling and conducting experiments with 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It can be used in studies investigating the mechanisms underlying the therapeutic effects of cannabinoids and their receptors in different disease models. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide can also be used as a tool to develop new drugs with improved efficacy and safety profiles.
Research on 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is still in its infancy, and more studies are needed to fully understand its pharmacological and toxicological properties. Several studies have investigated the effects of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide on different cellular and animal models.
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has potential implications in various fields of research and industry, including drug development, toxicology, and forensic science. Its unique pharmacological profile makes it a promising candidate for the development of new drugs targeting the endocannabinoid system.
Despite its promising potential, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide still has several limitations that need to be addressed in future research. For instance, the toxicity and safety of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide need to be thoroughly investigated before any clinical applications can be considered. Moreover, more studies are needed to elucidate the molecular and cellular mechanisms underlying the effects of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide. Finally, future research should aim at developing novel analytical methods for the detection and quantification of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in biological samples and other matrices.
Future research on 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide should focus on several areas, including:
1. Investigating the long-term toxicity and safety of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in animal models and humans.
2. Elucidating the molecular and cellular mechanisms underlying the therapeutic effects of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide.
3. Developing new drugs based on the structure of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide with improved efficacy and safety profiles.
4. Developing novel analytical methods for the detection and quantification of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in biological samples and other matrices.
5. Investigating the potential interactions of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide with other drugs and compounds.
6. Investigating the effect of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide on different physiological systems, including the immune and cardiovascular systems.
7. Investigating the potential use of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in the treatment of different diseases such as cancer, epilepsy, and chronic pain.
In conclusion, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that has gained increasing attention from researchers due to its potential applications in various fields. In this paper, we have explored the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide. Further research is needed to fully understand the pharmacological and toxicological properties of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide and its potential applications in different fields of research and industry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

306.1247389 g/mol

Monoisotopic Mass

306.1247389 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

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